molecular formula C19H24N4O3 B2399605 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 836650-89-6

2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2399605
CAS No.: 836650-89-6
M. Wt: 356.426
InChI Key: ATRQCNPXSJPWJL-UHFFFAOYSA-N
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Description

2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C19H25N5O2.

Preparation Methods

The synthesis of 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the pyrroloquinoxaline scaffold . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: It is being investigated for its potential use in cancer therapy due to its ability to inhibit certain kinases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives, such as:

  • 2-amino-1-(3-methoxypropyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
  • ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

These compounds share similar structural features but may differ in their biological activities and specific applications .

Properties

IUPAC Name

2-methylpropyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-12(2)11-26-19(24)15-16-18(23(17(15)20)9-6-10-25-3)22-14-8-5-4-7-13(14)21-16/h4-5,7-8,12H,6,9-11,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRQCNPXSJPWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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